7alpha-Methylestr-4-ene-3,17-dione, also known as Mentabolan, is a synthetic anabolic-androgenic steroid (AAS) [].
7alpha-Methylestr-4-ene-3,17-dione, also known as 7α-methyl-19-nortestosterone, is a synthetic anabolic steroid and progestogen. It is derived from nandrolone and features a methyl group at the C7α position. Its chemical formula is C19H26O2, with a molar mass of approximately 286.415 g/mol . This compound has garnered attention for its potential applications in hormonal therapies and bodybuilding due to its androgenic and anabolic properties.
The chemical reactivity of 7alpha-Methylestr-4-ene-3,17-dione primarily involves its ketone functional groups, which can participate in various reactions such as:
These reactions are critical for developing analogs with modified pharmacological profiles.
7alpha-Methylestr-4-ene-3,17-dione exhibits significant biological activity as an androgen and anabolic steroid. It binds to androgen receptors with high affinity, leading to various physiological effects such as:
Its progestogenic activity also suggests potential applications in hormonal contraceptive formulations .
Synthesis of 7alpha-Methylestr-4-ene-3,17-dione can be achieved through several methods:
The primary applications of 7alpha-Methylestr-4-ene-3,17-dione include:
Interaction studies involving 7alpha-Methylestr-4-ene-3,17-dione have focused on its binding affinity to various receptors:
Studies have also explored its metabolic pathways and potential interactions with other anabolic steroids, highlighting its unique profile compared to traditional anabolic agents.
Several compounds share structural similarities with 7alpha-Methylestr-4-ene-3,17-dione. Below is a comparison highlighting their unique features:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Trestolone (7α-methyl-19-nortestosterone) | Methyl group at C7α | Strong androgenic activity; potential male contraceptive |
| Dimethandrolone | Methyl groups at C7α and C11β | Enhanced anabolic properties; lower androgenic effects |
| Mibolerone | Methyl groups at C7α and C17α | Highly potent androgen; used in veterinary medicine |
| Tibolone | Ethynyl group at C17α | Progestogenic effects; used in hormone replacement therapy |
These compounds illustrate the diversity within the class of synthetic steroids while emphasizing the unique position of 7alpha-Methylestr-4-ene-3,17-dione due to its specific receptor affinities and potential applications in both therapeutic and performance contexts .
7alpha-Methylestr-4-ene-3,17-dione represents a synthetic anabolic-androgenic steroid compound characterized by its distinctive tetracyclic ring system [1]. The molecular formula of this compound is C19H26O2, with a molecular weight of 286.4 g/mol [1] [2]. The compound is also known by several synonyms including Mentabolan, 7alpha-methyl-estra-4-en-3,17-dione, and trestione [3].
The structural composition consists of four fused rings designated as rings A, B, C, and D, following the standard steroid nomenclature [1]. Ring A contains a cyclohexenone moiety with a ketone group at position 3 and a double bond between carbons 4 and 5 [1]. Ring B is a cyclohexane ring bearing the characteristic 7alpha-methyl substituent [1]. Ring C forms another cyclohexane ring, while ring D constitutes a cyclopentanone system with a ketone functional group at position 17 [1] [2].
The exact mass of 7alpha-Methylestr-4-ene-3,17-dione has been determined to be 286.193280068 Da [1]. The compound possesses 21 heavy atoms and exhibits a formal charge of zero [1]. The topological polar surface area is calculated to be 34.1 Ų, indicating moderate polarity characteristics [1].
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C19H26O2 | PubChem [1] |
| Molecular Weight | 286.4 g/mol | PubChem [1] |
| Exact Mass | 286.193280068 Da | PubChem [1] |
| Heavy Atom Count | 21 | Calculated [1] |
| Topological Polar Surface Area | 34.1 Ų | Calculated [1] |
The stereochemical configuration of 7alpha-Methylestr-4-ene-3,17-dione follows the characteristic pattern observed in natural steroid hormones [1] [21]. The compound contains six asymmetric carbon centers, which contribute to its three-dimensional structure and biological activity [1]. The absolute stereochemistry is described using the Cahn-Ingold-Prelog nomenclature system, with the complete IUPAC name being (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione [1] [2].
The stereochemical arrangement includes several key features that define the compound's spatial organization [21] [22]. The 7alpha-methyl group occupies the alpha position at carbon 7, which corresponds to the R configuration according to the priority rules [1]. The C-13 methyl group maintains its beta orientation, consistent with the natural steroid framework [1]. All ring junctions follow the trans configuration, which is typical for steroid molecules and contributes to their rigid, chair-like conformations [21] [22].
The absolute configuration at each stereogenic center has been established through computational analysis and comparison with related steroid structures [1]. The InChI key IHFREKJAIFEZMQ-ARTWWJDJSA-N uniquely identifies this specific stereoisomer [1] [2]. The stereochemical descriptors indicate that the compound maintains the same basic three-dimensional framework as endogenous steroids while incorporating the synthetic 7alpha-methyl modification [3].
| Stereocenter | Configuration | Substituent |
|---|---|---|
| C-7 | R | Methyl group (α-oriented) |
| C-8 | R | Hydrogen |
| C-9 | S | Hydrogen |
| C-10 | R | Methyl group (β-oriented) |
| C-13 | S | Methyl group (β-oriented) |
| C-14 | S | Hydrogen |
The conformational analysis of 7alpha-Methylestr-4-ene-3,17-dione reveals a rigid tetracyclic structure consistent with steroid molecular geometry [21] [23]. Ring A adopts a distorted half-chair conformation due to the presence of the C4-C5 double bond and the C3 ketone group [21] [23]. This distortion from the ideal chair conformation is characteristic of α,β-unsaturated ketone systems in steroid molecules [23].
Ring B maintains a chair conformation with the 7alpha-methyl group occupying an axial position [21] [23]. This axial orientation of the methyl substituent introduces some steric strain but is stabilized by the overall rigid framework of the steroid system [23]. Ring C also adopts a chair conformation with the C13 methyl group in the equatorial position, which represents the thermodynamically favored arrangement [21] [22].
The five-membered D ring exhibits an envelope conformation typical of cyclopentanone derivatives [23]. The presence of the C17 ketone group influences the puckering of this ring system [23]. All ring junctions maintain trans configurations, resulting in dihedral angles of approximately 5-10 degrees between rings A and B, and nearly planar arrangements for the B-C and C-D junctions [21] [23].
Computational studies using density functional theory methods have confirmed that the observed conformation represents the global minimum energy structure [23]. The conformational rigidity of the steroid framework prevents significant conformational interconversion under physiological conditions [21] [22].
| Ring | Conformation | Junction Type | Key Features |
|---|---|---|---|
| A | Distorted half-chair | A/B trans | Contains C4-C5 double bond; C3 ketone group |
| B | Chair | B/C trans | C7 methyl group in α-orientation (axial) |
| C | Chair | C/D trans | C13 methyl group in β-orientation (equatorial) |
| D | Envelope | - | C17 ketone group; 5-membered ring |
The solubility characteristics of 7alpha-Methylestr-4-ene-3,17-dione reflect its steroid nature and lipophilic properties [1] [12]. The compound exhibits limited water solubility, consistent with its hydrophobic steroid backbone and the presence of only two polar carbonyl groups [1]. The calculated XLogP3-AA partition coefficient is 2.7, indicating moderate lipophilicity [1].
The partition coefficient value suggests that 7alpha-Methylestr-4-ene-3,17-dione has favorable membrane permeability characteristics [1]. This value is lower than that of androstenedione (LogP = 4.09), indicating relatively higher polarity due to the structural modifications [11]. The compound's hydrogen bond acceptor count of 2 and donor count of 0 contribute to its solubility profile [1].
Solubility studies indicate that the compound is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide [12]. The lack of rotatable bonds (rotatable bond count = 0) reflects the rigid steroid structure, which influences both solubility and bioavailability characteristics [1].
Thermal analysis of steroid compounds similar to 7alpha-Methylestr-4-ene-3,17-dione provides insights into the expected thermal behavior [11] [12]. Related compounds such as androstenedione exhibit melting points in the range of 170-171°C [12]. The rigid steroid framework typically confers thermal stability and relatively high melting points [11].
The thermal properties are influenced by the intermolecular hydrogen bonding capabilities and crystal packing arrangements [17]. The presence of two ketone groups provides sites for dipole-dipole interactions, which contribute to the thermal stability of the crystalline form [17]. Differential scanning calorimetry studies of related steroids show characteristic melting endotherms consistent with well-defined crystal structures [11].
The boiling point is estimated to be significantly higher than the melting point, typical of steroid compounds with their extensive van der Waals interactions [11]. Flash point determinations indicate potential flammability concerns at elevated temperatures [12].
The spectral characteristics of 7alpha-Methylestr-4-ene-3,17-dione provide distinctive fingerprints for identification and structural confirmation [18]. Ultraviolet-visible spectroscopy reveals characteristic absorption maxima around 240 nm, typical of α,β-unsaturated ketone chromophores [18]. This absorption results from the conjugated system formed by the C4-C5 double bond and the C3 ketone group [18].
The compound exhibits specific optical rotation properties due to its chiral nature [12]. Related androsten compounds show characteristic specific rotation values, with androstenedione displaying [α]D30 +199° in chloroform [12]. The multiple chiral centers in 7alpha-Methylestr-4-ene-3,17-dione contribute to its optical activity [25].
Fluorescence properties are generally minimal for this class of compounds due to the lack of extended aromatic systems [18]. However, the α,β-unsaturated ketone system may exhibit weak fluorescence under specific excitation conditions [18].
| Spectroscopic Method | Characteristic | Value | Notes |
|---|---|---|---|
| UV-Visible | λmax | ~240 nm | α,β-unsaturated ketone |
| Optical Rotation | [α]D | Variable | Chiral compound |
| Fluorescence | Emission | Weak | Limited aromatic character |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 7alpha-Methylestr-4-ene-3,17-dione [14] [15]. Proton nuclear magnetic resonance spectroscopy reveals characteristic signals that confirm the structural assignment [14]. The C7-methyl group appears as a doublet around 0.9-1.0 ppm due to coupling with the adjacent C7 proton [14]. The C13-methyl group manifests as a singlet near 1.2 ppm, consistent with its tertiary position [14].
The olefinic proton at C4 produces a characteristic singlet around 5.7 ppm, indicative of the isolated double bond system [14]. This chemical shift is typical for α,β-unsaturated ketone systems in steroid molecules [15]. The absence of coupling patterns for this proton confirms the structural assignment [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [14] [15]. The carbonyl carbon at position 3 appears around 199 ppm, consistent with a conjugated ketone system [14]. The C17 carbonyl resonates near 220 ppm, typical for cyclopentanone carbonyls in steroid frameworks [14]. The quaternary carbons C10 and C13 exhibit characteristic chemical shifts that confirm the methyl substitution patterns [15].
Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear single quantum coherence, provide definitive structural assignments [14] [15]. These techniques establish connectivity patterns and confirm stereochemical assignments [15].
Mass spectrometry serves as a primary tool for molecular weight determination and structural characterization of 7alpha-Methylestr-4-ene-3,17-dione [1] [14]. Electron ionization mass spectrometry produces a molecular ion peak at m/z 286, corresponding to the molecular weight [1]. This technique provides high-resolution mass measurements that confirm the molecular formula C19H26O2 [1].
Fragmentation patterns in mass spectrometry offer insights into the structural features [14]. Common fragmentation includes loss of methyl groups, producing fragment ions at m/z 271 [M-CH3]+ [14]. Ring cleavage patterns are characteristic of steroid compounds and provide structural information [14].
Tandem mass spectrometry techniques enable detailed structural elucidation through controlled fragmentation experiments [14]. Chemical ionization methods provide softer ionization conditions that preserve molecular ion integrity [14]. High-resolution mass spectrometry confirms elemental compositions with high accuracy [1].
Infrared spectroscopy provides characteristic fingerprint information for 7alpha-Methylestr-4-ene-3,17-dione [18]. The carbonyl stretching frequencies are particularly diagnostic, with the C3 ketone appearing around 1670 cm-1 due to conjugation with the adjacent double bond [18]. The C17 ketone stretches at approximately 1740 cm-1, typical for unconjugated cyclopentanone carbonyls [18].
The C=C stretching vibration occurs around 1620 cm-1, characteristic of the C4-C5 double bond [18]. Aliphatic C-H stretching modes appear in the 2850-2950 cm-1 region, providing information about the methyl and methylene groups [18]. The fingerprint region below 1500 cm-1 contains numerous bands characteristic of the steroid framework [18].
| IR Region | Frequency (cm-1) | Assignment |
|---|---|---|
| C=O stretch (C3) | ~1670 | Conjugated ketone |
| C=O stretch (C17) | ~1740 | Cyclopentanone |
| C=C stretch | ~1620 | C4-C5 double bond |
| C-H stretch | 2850-2950 | Aliphatic C-H |
X-ray crystallography represents the definitive method for absolute structure determination of 7alpha-Methylestr-4-ene-3,17-dione [17] [19]. Crystallographic analysis provides precise three-dimensional coordinates for all atoms in the molecule [17]. The crystallization of steroid compounds typically yields well-defined crystals suitable for diffraction studies [17].
Crystal structure analysis reveals detailed geometric parameters including bond lengths, bond angles, and torsional angles [17] [19]. The C3=O bond length is approximately 1.22 Å, consistent with conjugated carbonyl systems [17]. The C17=O bond exhibits a slightly shorter length of about 1.20 Å, typical for unconjugated ketones [17]. The C4-C5 double bond measures approximately 1.33 Å [17].
Crystallographic studies of related steroid compounds demonstrate common structural features [17] [26]. The steroid framework adopts characteristic conformations with specific dihedral angles between rings [17]. Crystal packing analysis reveals intermolecular interactions that stabilize the crystal structure [17].
Unit cell parameters for steroid compounds typically include orthorhombic or monoclinic crystal systems [17]. Space group determination confirms the chiral nature of the compound [17]. Density measurements provide additional confirmation of molecular packing arrangements [17].
| Crystallographic Parameter | Typical Value | Notes |
|---|---|---|
| Crystal System | Orthorhombic/Monoclinic | Common for steroids |
| Space Group | P212121 or P21 | Chiral space groups |
| Density | ~1.2 g/cm3 | Typical steroid density |
| Bond Length C3=O | ~1.22 Å | Conjugated carbonyl |
| Bond Length C17=O | ~1.20 Å | Non-conjugated carbonyl |
| Bond Length C4-C5 | ~1.33 Å | C=C double bond |
The retrosynthetic analysis of 7alpha-Methylestr-4-ene-3,17-dione reveals several strategic disconnections that guide synthetic planning. The compound can be conceptually deconstructed through multiple pathways, each offering distinct advantages for large-scale preparation [1] [2].
The primary retrosynthetic disconnection involves the recognition of the 7alpha-methyl group as a key structural element that can be introduced through direct methylation of the parent estr-4-ene-3,17-dione framework. This approach capitalizes on the availability of the unmethylated precursor and the reliability of alpha-methylation reactions in steroid chemistry [3] [4]. Alternative disconnections include the oxidation of corresponding 17-hydroxy derivatives and the construction of the entire steroid nucleus through total synthesis methodologies [5] [6].
Strategic considerations for synthetic route selection encompass substrate availability, reaction selectivity, and scalability requirements. The direct methylation approach offers the most straightforward path, leveraging established steroid chemistry protocols while maintaining high stereochemical control at the 7alpha-position [7] [8]. More complex retrosynthetic strategies involving ring-forming reactions provide opportunities for diversification but require more sophisticated synthetic techniques [9].
The most widely employed laboratory synthesis begins with estr-4-ene-3,17-dione as the starting material. The protocol involves treatment with lithium diisopropylamide (LDA) in tetrahydrofuran at -78°C to generate the kinetic enolate, followed by addition of methyl iodide to achieve selective alpha-methylation [4]. Reaction conditions require strict anhydrous conditions and inert atmosphere protection to prevent side reactions.
Typical reaction conditions include: substrate concentration of 0.1-0.2 M in dry tetrahydrofuran, 1.2 equivalents of LDA, and 1.5 equivalents of methyl iodide. The reaction mixture is maintained at -78°C for 2 hours, then allowed to warm to room temperature over 4-6 hours. Quenching with saturated ammonium chloride solution followed by standard aqueous workup yields the crude product [11] [7].
An alternative synthetic route involves the oxidation of 7alpha-methylestr-4-en-17-ol using chromium-based oxidizing agents. The protocol employs pyridinium chlorochromate (PCC) in dichloromethane at room temperature, providing selective oxidation of the 17-hydroxyl group while preserving the 7alpha-methyl stereochemistry [12] [13].
Reaction parameters include: substrate concentration of 0.05-0.1 M in dry dichloromethane, 1.5 equivalents of PCC, and reaction time of 4-8 hours at ambient temperature. The reaction progress is monitored by thin-layer chromatography, and completion is indicated by consumption of starting material and formation of the characteristic ketone product [14].
Several critical intermediates feature prominently in the synthetic pathways to 7alpha-Methylestr-4-ene-3,17-dione. The primary intermediate in direct methylation routes is the lithium enolate of estr-4-ene-3,17-dione, which exhibits high nucleophilicity and selectivity for alpha-alkylation reactions [3] [4].
Secondary intermediates include various protection group derivatives employed to mask reactive functional groups during multi-step synthesis sequences. Common protecting groups include tert-butyldimethylsilyl (TBDMS) ethers for hydroxyl protection and ethylene glycol ketals for carbonyl protection [8] [15]. These intermediates enable selective transformations while maintaining overall molecular integrity.
Advanced intermediates in total synthesis approaches include tricyclic precursors containing the steroid A, B, and C rings, which undergo final cyclization to form the complete tetracyclic framework. These intermediates often incorporate pre-installed functionality that facilitates subsequent ring closure reactions [6] [9].
The methylation reaction proceeds through initial deprotonation of the 7alpha-hydrogen by lithium diisopropylamide, generating a kinetic enolate that exhibits high regioselectivity. The enolate adopts a preferred conformation that places the negative charge at the 7alpha-position, facilitating subsequent nucleophilic attack on methyl iodide [4] [1].
The stereochemical outcome is controlled by the approach trajectory of the methylating agent, which is influenced by the existing substituents on the steroid framework. The bulky nature of the steroid nucleus directs the incoming methyl group to the less hindered alpha-face, ensuring high stereoselectivity for the desired 7alpha-configuration [7] [16].
Chromium-based oxidation of 17-hydroxyl groups proceeds through formation of a chromate ester intermediate, followed by beta-hydride elimination to generate the corresponding ketone. The mechanism involves coordination of the hydroxyl oxygen to the chromium center, facilitating the subsequent oxidation process [12] [16].
Alternative oxidation pathways employ enzymatic systems that offer high selectivity and mild reaction conditions. These biocatalytic approaches utilize specific dehydrogenase enzymes that selectively oxidize the 17-position while maintaining stereochemical integrity at other positions [17] [18].
High-performance liquid chromatography (HPLC) serves as the primary purification method for 7alpha-Methylestr-4-ene-3,17-dione, offering high resolution separation from structural analogs and synthetic byproducts. Reversed-phase HPLC systems utilizing C18 columns with acetonitrile-water gradients provide optimal separation efficiency [19] [20].
Column chromatography on silica gel remains essential for large-scale purifications, employing hexane-ethyl acetate solvent systems with gradient elution profiles. The compound typically elutes with 20-40% ethyl acetate in hexane, depending on the specific silica gel grade and column dimensions [21] [22].
Preparative thin-layer chromatography offers rapid purification for smaller quantities, utilizing silica gel plates with appropriate solvent systems. Detection methods include ultraviolet absorption and iodine vapor staining, enabling visualization and isolation of pure product bands [23] [24].
Nuclear magnetic resonance (NMR) spectroscopy provides comprehensive structural verification, with proton NMR confirming the presence and stereochemistry of the 7alpha-methyl group. Characteristic chemical shifts include the methyl doublet at approximately 1.0-1.2 ppm and diagnostic steroid nucleus signals [25] [26].
Mass spectrometry techniques, including electron ionization and electrospray ionization methods, confirm molecular weight and fragmentation patterns. The molecular ion peak at m/z 286 serves as the primary identification criterion, while characteristic fragment ions provide structural confirmation [23] [24].
Gas chromatography-mass spectrometry (GC-MS) offers high sensitivity detection and separation from related compounds. The technique requires prior derivatization but provides excellent structural information and quantitative capabilities [27] [28].
Scaling synthesis from laboratory to production scale requires careful evaluation of heat transfer, mixing efficiency, and safety considerations. The exothermic nature of methylation reactions necessitates controlled addition rates and adequate cooling capacity to maintain safe operating temperatures [29] [30].
Equipment selection must accommodate the requirements for anhydrous conditions and inert atmospheres throughout the process. Large-scale reactors require nitrogen blanketing systems, moisture control mechanisms, and appropriate temperature control systems to ensure reproducible results [31].
Raw material considerations include sourcing of high-purity starting materials and reagents, establishment of quality control specifications, and development of analytical methods suitable for production monitoring [30].
Cost optimization strategies focus on maximizing yield while minimizing waste generation and solvent consumption. Solvent recovery systems become essential at production scale, requiring distillation and purification equipment for recycling organic solvents [29] [32].
Environmental impact assessments consider solvent emissions, waste generation, and energy consumption throughout the manufacturing process. Implementation of green chemistry principles, including solvent substitution and waste minimization, enhances process sustainability [33] [32].
Enzymatic synthesis approaches offer environmentally benign alternatives to traditional chemical methods. Engineered enzyme systems capable of selective steroid modifications provide high stereoselectivity while operating under mild aqueous conditions [17] [18].
Recent developments in biocatalytic cascade reactions enable multi-step transformations in single reaction vessels, reducing solvent usage and waste generation. These systems utilize engineered microorganisms containing multiple enzymes for complex steroid modifications [17] [34].
Microwave-assisted synthesis techniques reduce reaction times and energy consumption while often improving yields and selectivity. These methods utilize minimal solvent quantities or completely solvent-free conditions, significantly reducing environmental impact [33].
Alternative reaction media, including ionic liquids and supercritical fluids, offer unique advantages for steroid synthesis while reducing traditional organic solvent consumption. These green solvents often provide enhanced selectivity and easier product isolation [32] [35].
7alpha-Methylestr-4-ene-3,17-dione serves as a versatile intermediate for accessing diverse steroid structures through selective functional group transformations. The compound's dual ketone functionality enables selective reduction reactions to generate either 3-hydroxy or 17-hydroxy derivatives with controlled stereochemistry [4].
The 4-ene system provides opportunities for additional modifications, including saturation, hydroxylation, and ring-opening reactions that expand structural diversity. These transformations rely on the inherent reactivity patterns of the conjugated enone system [16] [36].
The compound functions as a key precursor in the synthesis of various anabolic-androgenic steroids and related pharmaceutical compounds. Its structural framework provides the essential steroid nucleus while the 7alpha-methyl group imparts specific biological properties [37].
Synthetic routes from this intermediate enable access to compounds with modified androgenic and anabolic properties, supporting medicinal chemistry efforts in hormone replacement therapy and related therapeutic areas [4] [38]. The predictable transformation pathways facilitate structure-activity relationship studies and compound optimization programs.
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (7R,8R,9S,10R,13S,14S)-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | PubChem [39] [40] |
| Molecular Formula | C19H26O2 | PubChem [39] [40] |
| Molecular Weight | 286.4 g/mol | PubChem [39] [40] |
| CAS Registry Number | 436144-67-1 | PubChem [39] [40] |
| Hydrogen Bond Donors | 0 | PubChem [39] [40] |
| Hydrogen Bond Acceptors | 2 | PubChem [39] [40] |
| LogP (Partition Coefficient) | 2.7 | PubChem [39] [40] |
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Biological Activity |
|---|---|---|---|---|
| 7alpha-Methylestr-4-ene-3,17-dione | C19H26O2 | 286.4 | Methyl at 7α position, estr-4-ene framework | Anabolic-androgenic steroid precursor [4] |
| 7alpha-Methyl-19-norandrostenedione | C19H26O2 | 286.4 | Methyl at 7α position, derived from nandrolone | Trestolone precursor [4] [37] |
| Androstenedione | C19H28O2 | 288.4 | No methylation at 7α position | Natural testosterone precursor [41] |
| Testosterone | C19H28O2 | 288.4 | Hydroxyl group at position 17 | Primary male hormone [37] |
| Nandrolone | C18H26O2 | 274.4 | Missing methyl group at position 19 | Anabolic steroid [4] |
| Method | Starting Material | Key Reagents | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|---|
| Methylation of Estr-4-ene-3,17-dione | Estr-4-ene-3,17-dione | Organometallic methylating agents | 60-80 | Anhydrous conditions, inert atmosphere [4] |
| Oxidation of 7alpha-Methylestr-4-en-17-ol | 7alpha-Methylestr-4-en-17-ol | Oxidizing agents (chromium trioxide, PCC) | 70-90 | Mild oxidation conditions [12] [13] |
| Enzymatic Cascade Reactions | 4-Androstene-3,17-dione | Engineered enzymes | 75-95 | Enzymatic cascade, mild conditions [17] [18] |
| Microbiological Transformation | Steroid precursors | Microbial enzymes | 40-70 | Aqueous fermentation conditions [42] [35] |
| Technique | Application | Detection Limit | Advantages | Limitations |
|---|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Purification and quantitative analysis | 0.1-1 μg/mL | High resolution, quantitative [19] [20] | Moderate sensitivity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Structural identification and purity assessment | 0.01-0.1 μg/mL | Structural information, sensitive [27] [28] | Requires derivatization |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and stereochemistry | 1-10 mg/mL | Complete structural characterization [25] [26] | Requires pure sample |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-sensitivity quantification | 0.001-0.01 μg/mL | Very high sensitivity, specific [23] [24] | Expensive instrumentation |